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Compound of Interest

Compound Name: cis-ACCP

Cat. No.: B560371 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide an overview of the use of cisplatin in combination with other

chemotherapeutic agents. The protocols outlined below are intended for research purposes to

evaluate the efficacy and mechanisms of cisplatin-based combination therapies in preclinical

models.

Introduction
Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for a variety

of solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism

of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and

transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] To enhance its

therapeutic efficacy and overcome mechanisms of resistance, cisplatin is frequently

administered in combination with other cytotoxic drugs.[3] This document details common

cisplatin combination regimens, summarizes relevant clinical and preclinical data, and provides

protocols for key experimental assays.

Common Cisplatin Combination Regimens
Cisplatin is often combined with taxanes (e.g., paclitaxel), anthracyclines (e.g.,

doxorubicin/Adriamycin), and alkylating agents (e.g., cyclophosphamide). The choice of

combination therapy depends on the cancer type and treatment setting.
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Data Presentation: Efficacy of Cisplatin
Combination Therapies
The following tables summarize quantitative data from clinical trials evaluating cisplatin-based

combination therapies in different cancer types.

Table 1: Paclitaxel and Cisplatin (PC) Combination Therapy

Cancer
Type

Treatment
Regimen

Number of
Patients

Objective
Response
Rate (ORR)

Median
Overall
Survival
(OS)

Citation

Advanced

Gastric

Cancer

Paclitaxel

175 mg/m² +

Cisplatin 70

mg/m² every

3 weeks

37 26.5% 8.9 months [3]

Advanced

NSCLC

Paclitaxel

175 mg/m² +

Cisplatin 80

mg/m² every

3 weeks

414 26% 8.1 months [4]

Advanced

NSCLC

Weekly

Paclitaxel

(starting at 40

mg/m²) +

Cisplatin 80

mg/m² every

4 weeks

38 62.1% 13.7 months [2]

Recurrent/Ad

vanced

Cervical

Cancer

Paclitaxel +

Cisplatin
47

46% (12%

CR, 34% PR)
10 months [5]
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NSCLC: Non-Small Cell Lung Cancer; CR: Complete Response; PR: Partial Response

Table 2: Cyclophosphamide, Adriamycin (Doxorubicin), and Cisplatin (CAP) Combination

Therapy

Cancer
Type

Treatmen
t
Regimen

Comparis
on
Regimen

Number
of
Patients

Median
Progressi
on-Free
Interval

Median
Survival

Citation

Advanced

Ovarian

Cancer

Cyclophos

phamide,

Adriamycin

, Cisplatin

(CAP)

Cyclophos

phamide,

Adriamycin

,

Vincristine

(CAV)

83 (41 in

CAP arm)

14 months

(CAP) vs.

10 months

(CAV)

24 months

(CAP) vs.

15 months

(CAV)

[6]

Signaling Pathways in Cisplatin Combination
Therapy
Cisplatin-induced DNA damage triggers a complex network of signaling pathways that

determine the cell's fate. The two primary pathways leading to apoptosis are the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways. Combination therapies can modulate

these pathways to enhance cancer cell killing.

DNA Damage Response (DDR) and Apoptosis Induction
Cisplatin forms adducts with DNA, leading to the activation of the DNA Damage Response

(DDR) pathway.[7][8] This involves the activation of sensor kinases like ATM and ATR, which in

turn phosphorylate a cascade of downstream proteins, including p53.[9] Activated p53 can

induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate

apoptosis.[7] The JNK/c-Jun pathway can also be activated by cisplatin-induced DNA damage,

leading to the expression of pro-apoptotic genes.
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In Vitro Assays

In Vivo Models
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Drug X enhances cisplatin efficacy

In Vitro Studies

In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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